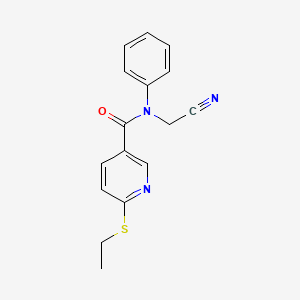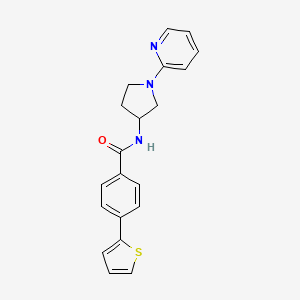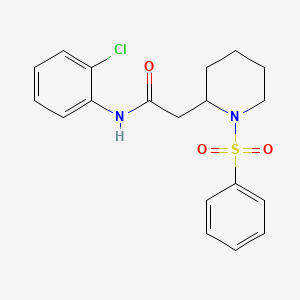![molecular formula C20H21BrN2O3S B2521112 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 872546-06-0](/img/structure/B2521112.png)
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
The compound is a derivative of the thieno[2,3-d]pyrimidin-4-one class, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as possible pharmaceutical applications.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives typically involves the formation of the pyrimidine ring by cyclization and subsequent functional group transformations. For instance, bromination reactions are common in the synthesis of such compounds, as seen in the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at the C5 position, which were then alkylated to afford various regioisomers . Similarly, the synthesis of 2-dialkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones involved a solution-phase parallel synthetic method, including aza-Wittig reactions and subsequent reactions with aliphatic secondary amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a fused thieno[2,3-d]pyrimidine ring system. The substitution pattern on the phenyl ring, such as bromo, methoxy, and propan-2-yloxy groups, can significantly influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds similar to the one described often undergo various chemical reactions, including bromination, alkylation, and condensation. For example, bromination of certain intermediates has been used to yield novel series of pyrimidine derivatives, which were then reacted with different substituents to produce a diverse range of compounds . The presence of a bromo substituent in the compound of interest suggests that it could also be a candidate for further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents affects properties such as solubility, melting point, and stability. For example, the introduction of halogen substituents like bromine can increase the compound's density and potentially its lipophilicity, which is important for crossing biological membranes . The methoxy and propan-2-yloxy groups could also affect the compound's solubility in organic solvents, which is relevant for its application in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis and Derivatives
Research into related compounds often involves their synthesis and the creation of derivatives for various applications. For instance, studies on the synthesis of deuterated herbicidal ingredients and their application as tracers in metabolism and degradation studies highlight the importance of synthetic modifications to understand the environmental fate of such compounds (Yang & Lu, 2010). Similarly, the creation of novel thieno[2, 3-d]pyrimidines and their evaluation for antibacterial activity demonstrates the potential biomedical applications of such molecules (Salahuddin, Kakad, & Shantakumar, 2009).
Antiviral and Antimicrobial Properties
Compounds related to 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been studied for their antiviral and antimicrobial properties. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were investigated for their inhibitory activity against a range of viruses, showing marked inhibition of retrovirus replication (Hocková et al., 2003). Additionally, thienopyrimidine linked rhodanine derivatives were synthesized and exhibited promising antibacterial potency against various bacterial strains, highlighting the therapeutic potential of such compounds (Kerru et al., 2019).
Bioactive Compounds
The design and synthesis of bioactive compounds, such as thiazolopyrimidine derivatives, for antinociceptive and anti-inflammatory properties, further illustrate the diverse applications of complex molecules in therapeutic contexts (Selvam et al., 2012). Such research underscores the potential of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and similar compounds in contributing to new therapeutic agents.
Propriétés
IUPAC Name |
2-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-10(2)26-17-13(21)8-11(9-14(17)25-3)18-22-19(24)16-12-6-4-5-7-15(12)27-20(16)23-18/h8-10H,4-7H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUAPRSSDVYBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)



![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)
![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
